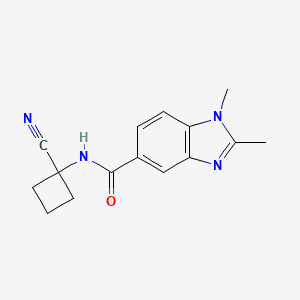

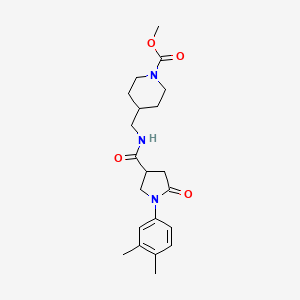

![molecular formula C20H22N4O4S2 B3008927 4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 1021116-47-1](/img/structure/B3008927.png)

4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound that likely exhibits a complex structure with multiple functional groups. While the specific compound is not directly studied in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, characterization, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that often start with simpler molecules, which are then built up into more complex structures. For instance, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves a one-pot reaction, which is a method that could potentially be applied to the synthesis of the compound . Additionally, the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives demonstrates the versatility of pyrrolidine-based compounds in forming various ring systems, which is relevant to the pyrrolidine moiety present in the target compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using a combination of spectroscopic methods and theoretical calculations. For example, the study of the dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one compound involved FT-IR, NMR, and single-crystal X-ray diffraction methods, complemented by density functional theory (DFT) calculations . These techniques could be employed to determine the molecular structure of 4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide, providing insights into its geometric parameters and electronic properties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of various functional groups and the overall molecular architecture. The studies do not directly address the chemical reactions of the specific compound , but they do provide examples of how related heterocyclic compounds can be further functionalized or participate in the formation of new ring systems . This suggests that the target compound may also undergo a range of chemical transformations, potentially leading to the discovery of new biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structures. The studies provide examples of how theoretical calculations, such as those involving molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), can predict properties like non-linear optical (NLO) behavior . Similarly, the physical properties such as solubility, melting point, and stability of the target compound could be inferred from its molecular structure and compared with related compounds.

Applications De Recherche Scientifique

Synthesis and Antiproliferative Activity

A new class of thiazole and benzothiazole fused pyranopyrimidine derivatives, related to the core structure of interest, was synthesized through a domino transformation process. These compounds demonstrated selective cytotoxicity to various cancer cells, including prostate, cervical, breast, and colon cancer cells, compared to normal cells. The compound 2-amino-9-methoxy-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-3-carbonitrile exhibited potent antiproliferative activity. Molecular docking studies suggested these molecules bind selectively in the colchicine binding site of tubulin polymer, indicating a potential mechanism for their anticancer effects (Nagaraju et al., 2020).

Antitumor and Antibacterial Agents

Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized and used as intermediates for creating thienotriazolopyrimidine-benzene-sulfonamide derivatives. These compounds were evaluated for their in vitro activity against human tumor cell lines (liver, colon, lung cancers) and showed higher activity than the standard drug doxorubicin. Additionally, most compounds were screened for antibacterial activity against Gram-positive and Gram-negative bacteria, showing significant activity, indicating their potential as dual-function agents for cancer therapy and infection control (Hafez et al., 2017).

Synthesis of Pyrrolidin-2-ones and Biological Activity Prediction

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was achieved through a one-pot condensation process, yielding compounds with confirmed structures by various spectroscopic methods. The biological activity of these synthesized compounds was predicted, indicating their potential for further exploration in drug development and biochemical research (Kharchenko et al., 2008).

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-12-17(19(26)24-13(2)14(3)29-20(24)21-12)22-18(25)15-6-8-16(9-7-15)30(27,28)23-10-4-5-11-23/h6-9H,4-5,10-11H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUADJYKAIZNCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

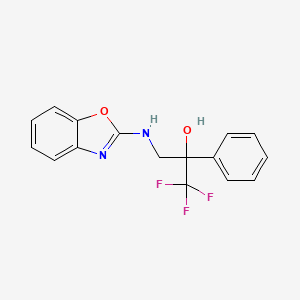

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)

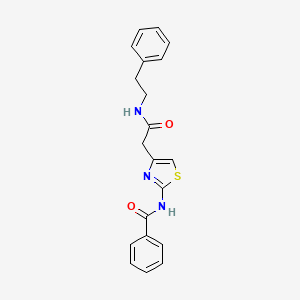

![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)

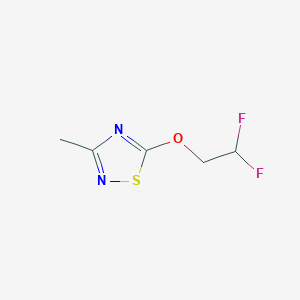

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)